molecular formula C29H26ClNO4S B11082738 2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11082738
M. Wt: 520.0 g/mol
InChI Key: VCEZUAUWOKWQIM-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a phenoxyethyl group, a chlorophenyl group, a thiophene ring, and a hexahydroquinoline core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and an ammonium acetate are reacted under reflux conditions.

    Introduction of the Phenoxyethyl Group: This step involves the nucleophilic substitution reaction where the phenoxyethyl group is introduced using a suitable phenol derivative and an alkyl halide.

    Addition of the Chlorophenyl Group: This can be done through a Friedel-Crafts acylation reaction using a chlorobenzene derivative and an acyl chloride.

    Incorporation of the Thiophene Ring: This step involves a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, phenol derivatives, under reflux or microwave-assisted conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized organic compounds.

Scientific Research Applications

2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4-dihydroquinoline-3-carboxylate
  • 2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

2-Phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties

Properties

Molecular Formula

C29H26ClNO4S

Molecular Weight

520.0 g/mol

IUPAC Name

2-phenoxyethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H26ClNO4S/c1-18-26(29(33)35-14-13-34-22-6-3-2-4-7-22)27(19-9-11-21(30)12-10-19)28-23(31-18)16-20(17-24(28)32)25-8-5-15-36-25/h2-12,15,20,27,31H,13-14,16-17H2,1H3

InChI Key

VCEZUAUWOKWQIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)Cl)C(=O)OCCOC5=CC=CC=C5

Origin of Product

United States

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